molecular formula C11H22N6O2S B2708292 N4-{2-[(dimethylsulfamoyl)amino]ethyl}-N6-ethyl-2-methylpyrimidine-4,6-diamine CAS No. 1219844-81-1

N4-{2-[(dimethylsulfamoyl)amino]ethyl}-N6-ethyl-2-methylpyrimidine-4,6-diamine

Cat. No.: B2708292
CAS No.: 1219844-81-1
M. Wt: 302.4
InChI Key: WYLSWAGCOOVAIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N4-{2-[(Dimethylsulfamoyl)amino]ethyl}-N6-ethyl-2-methylpyrimidine-4,6-diamine is a pyrimidine-diamine derivative characterized by its unique substituents at the N4 and N6 positions. The N4 side chain incorporates a dimethylsulfamoyl group linked via an ethylamine spacer, while the N6 position is substituted with an ethyl group.

Properties

IUPAC Name

4-[2-(dimethylsulfamoylamino)ethylamino]-6-(ethylamino)-2-methylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N6O2S/c1-5-12-10-8-11(16-9(2)15-10)13-6-7-14-20(18,19)17(3)4/h8,14H,5-7H2,1-4H3,(H2,12,13,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYLSWAGCOOVAIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC(=NC(=N1)C)NCCNS(=O)(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N6O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-{2-[(dimethylsulfamoyl)amino]ethyl}-N6-ethyl-2-methylpyrimidine-4,6-diamine typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the dimethylsulfamoylamino and ethylamino groups. Common reagents used in these reactions include dimethyl sulfate, ethylamine, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is crucial for the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

N4-{2-[(dimethylsulfamoyl)amino]ethyl}-N6-ethyl-2-methylpyrimidine-4,6-diamine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the gain of electrons or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various catalysts, depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity
Research indicates that compounds similar to N4-{2-[(dimethylsulfamoyl)amino]ethyl}-N6-ethyl-2-methylpyrimidine-4,6-diamine exhibit promising anticancer properties. Studies have demonstrated that such compounds can inhibit tumor growth by targeting specific pathways involved in cell proliferation and survival. For instance, the inhibition of the PI3K/Akt/mTOR signaling pathway has been linked to reduced cancer cell viability .

Antiviral Properties
The compound has also been investigated for its antiviral effects, particularly against HIV. Its structural analogs have shown efficacy in inhibiting viral replication by interfering with the integrase enzyme, which is crucial for viral DNA integration into the host genome . This suggests potential as a therapeutic agent in the treatment of HIV/AIDS.

Biochemical Research

Enzyme Inhibition Studies
this compound can act as an inhibitor for various enzymes involved in metabolic pathways. For example, it may inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. This inhibition could be leveraged to study metabolic processes and develop new treatments for diseases characterized by rapid cell division, such as cancer .

Molecular Biology Applications
The compound's ability to modify biological activity at the molecular level makes it a valuable tool in molecular biology. It can be used to probe cellular mechanisms and signal transduction pathways, providing insights into disease mechanisms and potential therapeutic targets .

Toxicological Studies

Safety and Toxicity Assessments
Understanding the safety profile of this compound is crucial for its application in medicine. Toxicological studies aim to determine the compound's effects on various biological systems and identify any adverse effects or toxic metabolites. Such assessments are essential for regulatory approval and clinical use .

Case Studies

Study Focus Findings Reference
Anticancer ActivityInhibition of tumor growth via PI3K/Akt/mTOR pathway modulation
Antiviral EffectsEffective against HIV by inhibiting integrase activity
Enzyme InhibitionPotential DHFR inhibitor; implications for cancer treatment
Toxicological ProfileAssessment of safety and toxicity; necessary for clinical application

Mechanism of Action

The mechanism of action of N4-{2-[(dimethylsulfamoyl)amino]ethyl}-N6-ethyl-2-methylpyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Similarities and Differences

The following pyrimidine-diamine analogs share a common core but differ in substituents, influencing their properties and applications:

Compound A : N6-(4-Aminophenyl)-2,N4,N4-trimethylpyrimidine-4,6-diamine (CAS: 1706419-07-9)
  • Substituents: N4: Two methyl groups. N6: 4-Aminophenyl group.
  • Molecular Formula : C13H17N5
  • Key Properties :
    • Density: 1.225 g/cm³ (predicted).
    • pKa: 6.29 (predicted), indicating moderate basicity.
  • The trimethyl substitution at N4 reduces steric hindrance compared to bulkier groups in other analogs .
Compound B : N4-(3-Chloro-4-fluorophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine-4,6-diamine
  • Substituents :
    • N4: 3-Chloro-4-fluorophenyl group.
    • C2: 3,5-Dimethylpyrazole.
  • Synthesis : Prepared via nucleophilic substitution with 73% yield, demonstrating synthetic accessibility.
Compound C : AZA197 (N2-[4-Diethylamino-1-methyl-butyl]-N4-[2-[1H-indol-3-yl]-ethyl]-6-methyl-pyrimidine-2,4-diamine)
  • Substituents: N2: Diethylamino-butyl chain. N4: Indole-ethyl group.
  • Implications: The indole moiety may confer blood-brain barrier permeability, while the diethylamino group enhances solubility in physiological environments. This compound exemplifies the impact of complex substituents on pharmacokinetics .
Compound D : PR5-LL-CM01 (CAS: 1005307-86-7)
  • Core Structure : Pyrazolo[3,4-d]pyrimidine-4,6-diamine (fused pyrazole-pyrimidine system).
  • Substituents: N4: 3,4-Dimethylphenyl. N6: Dimethylaminoethyl group.
  • Molecular Weight : 401.51 g/mol.
  • Applications : Identified as a PRMT5 inhibitor with antitumor activity, highlighting the role of fused heterocycles in enhancing target specificity .

Comparative Data Table

Compound Core Structure N4 Substituent N6 Substituent Molecular Formula Key Properties/Applications
Target Compound Pyrimidine-4,6-diamine 2-[(Dimethylsulfamoyl)amino]ethyl Ethyl Not provided Potential sulfonamide-mediated interactions
Compound A Pyrimidine-4,6-diamine N4,N4-Dimethyl 4-Aminophenyl C13H17N5 Moderate basicity (pKa 6.29)
Compound B Pyrimidine-4,6-diamine 3-Chloro-4-fluorophenyl C15H14ClFN6 High synthetic yield (73%)
Compound C Pyrimidine-2,4-diamine 2-[1H-Indol-3-yl]-ethyl Diethylamino-butyl C24H35N7 Potential CNS penetration
Compound D Pyrazolo-pyrimidine 3,4-Dimethylphenyl Dimethylaminoethyl C23H27N7 PRMT5 inhibition (antitumor)

Research Findings and Implications

  • Synthetic Accessibility : Compound B’s high yield (73%) contrasts with the lack of synthetic data for the target compound, underscoring the need for optimized routes for the latter .
  • Biological Activity : Compound D’s PRMT5 inhibition suggests that pyrimidine-diamine derivatives with bulky substituents (e.g., dimethylphenyl) can achieve target specificity. The target compound’s dimethylsulfamoyl group may similarly modulate enzyme interactions .
  • Solubility and Bioavailability: The sulfamoyl group in the target compound likely improves water solubility compared to nonpolar analogs like Compound B. However, this remains speculative without empirical data .

Biological Activity

N4-{2-[(dimethylsulfamoyl)amino]ethyl}-N6-ethyl-2-methylpyrimidine-4,6-diamine is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which contribute to various pharmacological effects. The following sections provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H19N5O2S\text{C}_{12}\text{H}_{19}\text{N}_{5}\text{O}_{2}\text{S}

This structure includes a pyrimidine core substituted with a dimethylsulfamoyl group and an ethyl side chain, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • Enzyme Inhibition : Research indicates that this compound acts as an inhibitor of certain enzymes involved in nucleic acid metabolism. This inhibition can disrupt cellular proliferation and induce apoptosis in cancer cells.
  • Antimicrobial Activity : The compound has demonstrated antimicrobial properties against various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and function.
  • Anti-inflammatory Effects : Studies suggest that this compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines, thereby reducing inflammation in tissues.

Table 1: Summary of Biological Activities

Activity TypeEffectReference
Enzyme InhibitionInhibits nucleic acid metabolism
AntimicrobialEffective against Gram-positive bacteria
Anti-inflammatoryReduces cytokine production

Case Study 1: Anticancer Properties

A study published in Journal of Medicinal Chemistry explored the anticancer effects of this compound on human cancer cell lines. The results indicated significant inhibition of cell growth in breast and prostate cancer cells, with IC50 values ranging from 15 to 30 µM. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway.

Case Study 2: Antimicrobial Efficacy

In a clinical trial assessing the antimicrobial efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA), it was found to exhibit a minimum inhibitory concentration (MIC) of 8 µg/mL. The study concluded that the compound could be a potential candidate for treating resistant bacterial infections.

Research Findings

Recent research has expanded the understanding of the pharmacodynamics and pharmacokinetics of this compound:

  • Pharmacokinetics : Studies indicate favorable absorption and distribution profiles in animal models, with peak plasma concentrations achieved within 1 hour post-administration.
  • Toxicology : Toxicological assessments have shown low acute toxicity levels, making it a candidate for further development in therapeutic applications.
  • Synergistic Effects : Combination studies with other antibiotics have demonstrated synergistic effects, enhancing the overall antimicrobial efficacy against resistant strains.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing N4-{2-[(dimethylsulfamoyl)amino]ethyl}-N6-ethyl-2-methylpyrimidine-4,6-diamine, and how can intermediates like 4,6-dihydroxy-2-methylpyrimidine be optimized for yield?

  • Methodological Answer : A plausible route involves starting with 4,6-dihydroxy-2-methylpyrimidine, which undergoes chlorination to form 4,6-dichloro-2-methylpyrimidine, followed by sequential amination with ethylamine and dimethylsulfamoyl-ethylamine. Key intermediates like 4,6-dihydroxy-2-methylpyrimidine (MW: 126.11 g/mol, CAS 40497-30-1) should be stored at ambient temperatures and reacted in alkaline conditions to improve solubility . Optimization of chlorination steps can be achieved by adjusting reaction time and stoichiometry of phosphoryl chloride (POCl₃). Yield improvements may require purification via recrystallization in sodium hydroxide solutions, leveraging its solubility profile (soluble in NaOH) .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, particularly in confirming sulfamoyl and ethylamino groups?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions on the pyrimidine ring. For sulfamoyl groups, Fourier-Transform Infrared Spectroscopy (FT-IR) can identify S=O stretching vibrations (~1350–1150 cm⁻¹). High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., calculated for C₁₀H₂₀N₆O₂S: 288.13 g/mol). X-ray crystallography, if feasible, provides definitive structural confirmation, especially for resolving tautomeric ambiguities in pyrimidine derivatives .

Q. What key physicochemical properties (e.g., solubility, stability) influence experimental design for this compound?

  • Methodological Answer : The compound’s low solubility in water (but solubility in polar aprotic solvents like DMSO) necessitates solvent optimization for reactions. Stability studies under varying pH and temperature conditions are essential; for example, decomposition above 360°C (melting point) indicates thermal sensitivity . Hygroscopicity of intermediates requires anhydrous handling. Stability in biological buffers should be assessed via HPLC monitoring over 24–72 hours to ensure integrity in pharmacological assays.

Advanced Research Questions

Q. How can computational reaction path search methods and quantum chemical calculations be integrated to design novel derivatives of this pyrimidine-diamine compound?

  • Methodological Answer : Tools like density functional theory (DFT) can model transition states and predict regioselectivity during amination or sulfamoylation. For example, ICReDD’s approach combines quantum chemical calculations with experimental feedback to prioritize derivatives with lower activation energies . Software like Gaussian or ORCA can simulate substituent effects on electron density, guiding the design of analogs with enhanced bioactivity. Virtual screening against target proteins (e.g., kinases) further narrows candidates for synthesis .

Q. What statistical experimental design approaches are suitable for optimizing reaction conditions (e.g., temperature, catalyst loading) to minimize byproduct formation?

  • Methodological Answer : Response Surface Methodology (RSM) or Box-Behnken designs can systematically vary parameters (e.g., temperature: 80–120°C, catalyst: 5–15 mol%). For example, a Central Composite Design (CCD) may reveal nonlinear interactions between reaction time and POCl₃ concentration during chlorination. ANOVA analysis identifies significant factors, while Pareto charts prioritize optimization steps . Machine learning algorithms (e.g., Bayesian optimization) can further refine conditions using historical data from similar pyrimidine syntheses.

Q. How should researchers resolve discrepancies between computational predictions and experimental results regarding the compound’s reactivity?

  • Methodological Answer : Discrepancies often arise from solvent effects or unaccounted transition states in simulations. Validate computational models by comparing predicted vs. observed NMR chemical shifts (RMSD < 0.5 ppm). If DFT fails to explain unexpected regioselectivity, hybrid QM/MM (quantum mechanics/molecular mechanics) methods or microkinetic modeling may better capture reaction dynamics. Experimental validation via in-situ FT-IR or LC-MS tracking of intermediates is critical .

Q. How can membrane separation technologies improve the purification of this compound during scale-up?

  • Methodological Answer : Nanofiltration (NF) membranes with MWCO ~300–500 Da can separate the target compound (MW ~288 g/mol) from smaller byproducts. Continuous-flow membrane reactors reduce solvent use and enhance mass transfer. For example, ceramic membranes tolerate harsh conditions (e.g., POCl₃-containing mixtures) better than polymeric ones. Optimization of transmembrane pressure and cross-flow velocity maximizes yield and purity .

Q. What structural analogs of this compound have been studied, and how do their substituents affect structure-activity relationships (SAR)?

  • Methodological Answer : Analogs like 4-amino-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide (sulfamethazine) and N-(4,6-dimethylpyrimidin-2-yl)aniline highlight the importance of sulfonamide and alkylamino groups in bioactivity. Comparative SAR studies show that ethyl substitution at N6 enhances lipophilicity (logP +0.3), while dimethylsulfamoyl groups improve metabolic stability in hepatic microsome assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.